Cas no 3999-10-8 (5-phenyl-2H-tetrazole)
5-phenyl-2H-tetrazole structure
Product Name:5-phenyl-2H-tetrazole
Numero CAS:3999-10-8
MF:C7H6N4
MW:146.14934015274
CID:925134
PubChem ID:87425
Update Time:2025-04-19
5-phenyl-2H-tetrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-phenyl-2H-tetrazole
- 5-Phenyl-1(H)-tetrazole
- 5-phenyl-2-H-tetrazole
- EINECS 241-950-8
- NS00014422
- UNII-L66K25GN4V
- BBL038156
- D70932
- Enamine_005030
- SCHEMBL4950
- NSC11138
- HMS1408E14
- Tox21_301684
- 5-Phenyl tetrazole
- L66K25GN4V
- 5-Phenyl(1H)tetrazole
- 5-phenyl-1H-1,2,3,4-tetrazole
- MFCD01451271
- phenyl-tetrazole
- SMR000419890
- 5-Phenyl-1H-tetrazol
- NCGC00256045-01
- P1109
- EN300-02959
- 5-Phenyltetrazole
- A23408
- CAS-18039-42-4
- Expandex 5PT
- STK020781
- NCGC00246367-01
- 5 -Phenyltetrazole
- IDI1_007617
- NSC-11138
- 5-phenyl-tetrazole
- 5-Phenyl-1H-tetrazole, 99%
- 5-Phenyl-2H-tetraazole, AldrichCPR
- MFCD00022388
- 18039-42-4
- AE-641/00394022
- 5-Phenyltetrazole (VAN)
- phenyl tetrazole
- AKOS000277280
- 2H-Tetrazole, 5-phenyl-
- MA 1623
- NSC 11138
- Kempore 50XPT
- DB-011455
- CS-0016050
- Expandex OX 5PT
- Z56887706
- AKOS000262997
- CHEMBL39261
- 5-Phenyltetrazole;1H-Tetrazole, 5-phenyl-
- W-107812
- 3999-10-8
- 5-phenyl-2H-1,2,3,4-tetrazole
- DTXCID4024858
- HMS2797H22
- BCP21892
- Q27282760
- 5-Phenyl-1H-tetraazole
- 5-Phenyl-1H-tetrazole
- DTXSID6044858
- (tetrazol-5-yl)benzene
- AM20060882
- Tetrazole, 5-phenyl-
- AC-17071
- CS-10905
- BDBM50078835
- 1H-Tetrazole, 5-phenyl-
- Phenyltetrazole
- AC-8304
- PS-4462
- MLS000779707
- 5-phenyl-2H-1,2,3,4-tetraazole
- 5-Phenyl-1H-tetraazole #
-
- Inchi: 1S/C7H6N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h1-5H,(H,8,9,10,11)
- Chiave InChI: MARUHZGHZWCEQU-UHFFFAOYSA-N
- Sorrisi: N1=C(C2C=CC=CC=2)N=NN1
Proprietà calcolate
- Massa esatta: 146.059246
- Massa monoisotopica: 146.059246
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 122
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.5
- XLogP3: 1.1
5-phenyl-2H-tetrazole Letteratura correlata
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
3999-10-8 (5-phenyl-2H-tetrazole) Prodotti correlati
- 24994-04-5(5-(4-Methylphenyl)-1H-tetrazole)
- 18039-42-4(5-Phenyl-1H-tetrazole)
- 62778-17-0(2H-Tetrazole,5-[1,1'-biphenyl]-4-yl-)
- 188890-74-6(2H-Tetrazole,5-[1,1'-biphenyl]-3-yl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti